

In Vitro Profile of DDO-02005: A Technical Overview of Ion Channel Interactions

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Compound of Interest

Compound Name: DDO-02005

Cat. No.: B11934908

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-02005 has emerged as a potent inhibitor of the Kv1.5 potassium channel, a key target in the development of therapies for atrial fibrillation. This technical guide provides a comprehensive analysis of the in vitro studies conducted on **DDO-02005**, with a focus on its interaction with ion channels. The information presented herein is intended to support further research and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Focus: DDO-02005 and the Kv1.5 Potassium Channel

In vitro investigations have identified **DDO-02005** as a potent antagonist of the human Kv1.5 potassium channel. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which has been determined through electrophysiological studies.

Quantitative Data Summary

The inhibitory potency of **DDO-02005** on the Kv1.5 ion channel is summarized in the table below. This data is derived from whole-cell patch-clamp experiments on HEK293 cells stably expressing the human Kv1.5 channel.

Compound	Target Ion Channel	Reported IC50 (μM)
DDO-02005	Kv1.5	0.72

Experimental Protocols

The determination of the IC50 value for **DDO-02005** was achieved using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Whole-Cell Patch-Clamp Methodology for Kv1.5 Inhibition Assay

1. Cell Culture and Preparation:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (encoded by the KCNA5 gene) were used.
- **Culture Conditions:** Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
- **Cell Preparation:** For electrophysiological recordings, cells were dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

2. Electrophysiological Recordings:

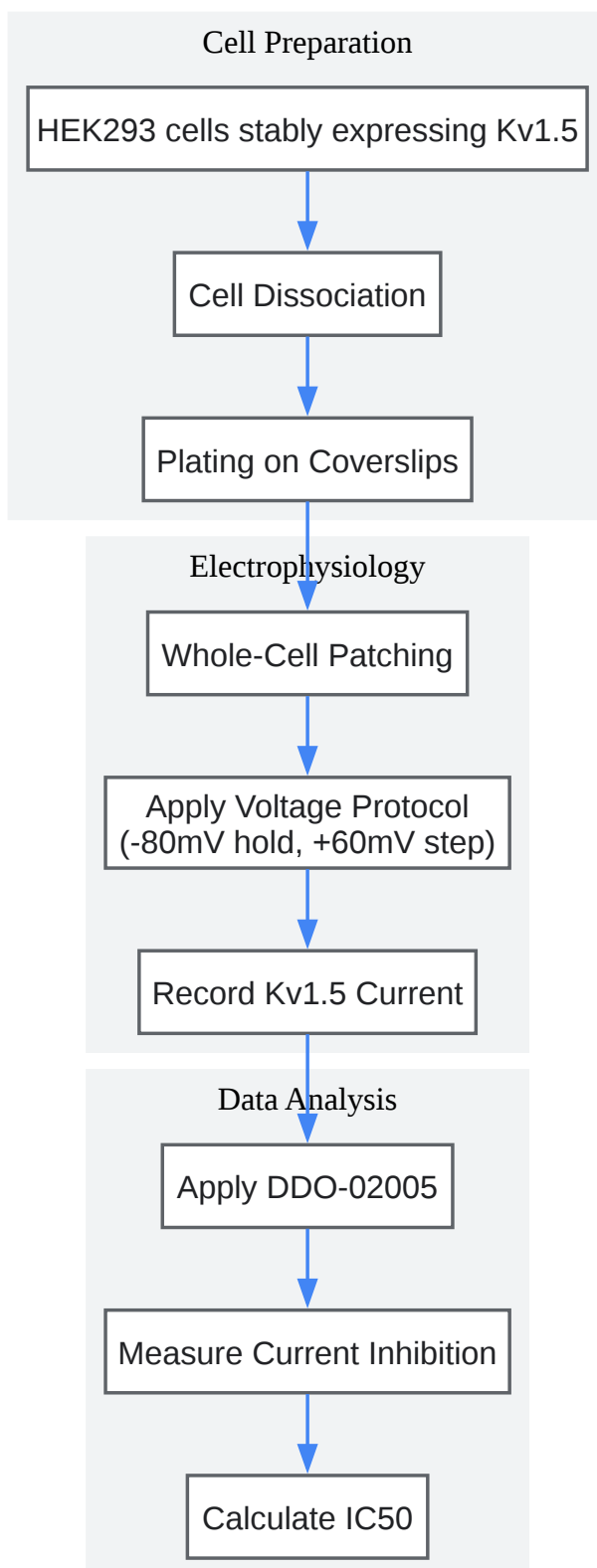
- **Configuration:** Whole-cell patch-clamp recordings were performed at room temperature.
- **Pipettes:** Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.
- **Solutions:**
 - **External Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).
- Voltage Protocol:
 - Cells were held at a holding potential of -80 mV.
 - To elicit Kv1.5 currents, depolarizing voltage steps to +60 mV for 300 ms were applied.
 - The current amplitude at the end of the depolarizing pulse was measured to assess the effect of the compound.
- Data Acquisition and Analysis:
 - Currents were recorded using a patch-clamp amplifier and digitized.
 - The inhibitory effect of **DDO-02005** was determined by comparing the current amplitude in the presence and absence of the compound.
 - The IC₅₀ value was calculated by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

Experimental Workflow for Kv1.5 Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of **DDO-02005** on the Kv1.5 ion channel.





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